2-(methylthio)-1H-benzo[d]imidazole hydroiodide
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Overview
Description
2-(Methylthio)-1H-benzo[d]imidazole hydroiodide is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-1H-benzo[d]imidazole hydroiodide typically involves the reaction of benzimidazole with methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzimidazole+Methylthiol+Iodinating Agent→2-(Methylthio)-1H-benzo[d]imidazole Hydroiodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the hydroiodide ion to iodide, altering the compound’s properties.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxide, sulfone derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Compounds with various functional groups replacing the methylthio group.
Scientific Research Applications
2-(Methylthio)-1H-benzo[d]imidazole hydroiodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-1H-benzo[d]imidazole hydroiodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylthio group and the hydroiodide ion can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methylthio-2-imidazoline Hydroiodide: Shares the methylthio group and hydroiodide ion but differs in the core structure.
Benzimidazole Derivatives: Compounds with similar benzimidazole core but different substituents.
Uniqueness: 2-(Methylthio)-1H-benzo[d]imidazole hydroiodide is unique due to the combination of the benzimidazole core with the methylthio group and hydroiodide ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-1H-benzimidazole;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h2-5H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIDHAOSDKTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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